molecular formula C29H28N2O5S B5830978 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide CAS No. 5861-83-6

4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B5830978
CAS No.: 5861-83-6
M. Wt: 516.6 g/mol
InChI Key: XSPAGDURVKPWTI-UHFFFAOYSA-N
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Description

4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide is a synthetic small molecule of interest in biochemical research. This benzamide derivative features a sulfonamide group, a class known for its diverse biological activities and utility in medicinal chemistry . Compounds with similar structural motifs, such as benzenesulfonamides, are frequently investigated for their potential as enzyme inhibitors and for their role in modulating protein-protein interactions . For instance, some sulfonamide compounds have been studied for their inhibitory action on enzymes like collagenase . This product is intended for non-human research applications and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the product's certificate of analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-4-methoxyanilino]methyl]-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5S/c1-35-26-18-16-25(17-19-26)31(37(33,34)27-9-4-3-5-10-27)21-22-12-14-23(15-13-22)29(32)30-20-24-8-6-7-11-28(24)36-2/h3-19H,20-21H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAGDURVKPWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359774
Record name 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5861-83-6
Record name 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of benzenesulfonyl chloride with 4-methoxyaniline to form the benzenesulfonyl derivative. This intermediate is then reacted with formaldehyde and 2-methoxybenzylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

  • 4-Chloro-N-(2-methoxyphenyl)benzamide (): This simpler benzamide derivative lacks the sulfonamide moiety but shares the N-(2-methoxyphenyl)methyl group. The 4-chloro substituent introduces electron-withdrawing effects, contrasting with the target compound’s 4-methoxyphenyl group, which is electron-donating. Such differences influence solubility and receptor binding .
  • N-Benzimidazol-1-yl methyl-benzamide derivatives (): These compounds replace the sulfonamide group with benzimidazole rings, demonstrating significant anti-inflammatory activity. This highlights how nitrogen-heterocyclic substituents can enhance biological potency compared to sulfonamide-based structures .

Sulfonamide-Containing Analogues

  • N-(4-Methoxyphenyl)benzenesulfonamide (): A simpler sulfonamide with a single 4-methoxyphenyl group.
  • 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (): This compound features a sulfamoyl group and a thiazole ring, diverging from the target’s benzenesulfonyl and methoxyphenyl groups. The thiazole moiety may enhance metabolic stability, whereas the target’s methoxy groups could improve solubility .

Physicochemical and Crystallographic Data

Structural Parameters

  • Target Compound : Hypothetical bond lengths for the benzenesulfonyl group (C–S: ~1.76 Å) and benzamide carbonyl (C=O: ~1.21 Å) align with sulfonamide-benzamide hybrids .
  • 4-Chloro-N-(2-methoxyphenyl)benzamide (): Crystallographic data reveal a planar benzamide core (torsion angle: 178.5°) and Cl···O interactions (3.02 Å), enhancing crystal packing stability .

Solubility and Stability

  • Methoxy groups in the target compound likely improve aqueous solubility compared to halogenated analogues (e.g., 4-chloro derivatives) .
  • The sulfonamide group may increase metabolic stability but could reduce bioavailability due to hydrogen bonding .

Biological Activity

The compound 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antiviral properties and interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate amines and sulfonyl chlorides, leading to the formation of the benzamide structure. The detailed synthetic routes often include multiple steps to ensure the correct functional groups are introduced at specific positions on the aromatic rings.

Molecular Structure

The molecular formula for this compound is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of approximately 350.43 g/mol. The key structural features include:

  • Aromatic Rings : The presence of methoxy substituents enhances lipophilicity.
  • Sulfonamide Group : This moiety is crucial for biological activity, particularly in drug interactions.
  • Amide Linkage : This contributes to the stability and reactivity of the molecule.

Antiviral Properties

Research has indicated that compounds structurally related to this compound exhibit significant antiviral activity. For instance, derivatives of benzamides have been shown to inhibit viruses such as Hepatitis B (HBV) and HIV. The mechanism often involves increasing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication.

CompoundVirus TargetMechanism of ActionEC50 (μM)
IMB-0523HBVIncreases A3G levels< 10
CBS1118EBOVInhibits viral entry< 10

Table 1: Summary of Antiviral Activity for Related Compounds

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example:

  • Substituents on Aromatic Rings : Methoxy groups enhance bioavailability.
  • Positioning of Functional Groups : The orientation of sulfonamide and amide groups affects binding affinity to viral proteins.

Case Studies

  • Inhibition of Filovirus Entry : A study demonstrated that certain aminomethylbenzamides effectively inhibited the entry of Ebola virus (EBOV) and Marburg virus (MARV). The compound CBS1118, closely related to our target compound, showed excellent potency with an EC50 value below 10 μM against both viruses .
  • Antiviral Screening Against HBV : In vitro studies on various benzamide derivatives revealed that modifications could lead to compounds with strong anti-HBV activity. For instance, a derivative similar to the target compound was found to inhibit HBV replication effectively in HepG2 cells .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction parameters influence yield and purity?

Answer: The synthesis involves sequential sulfonamide formation and N-alkylation. Key steps include:

  • Sulfonamide Coupling: React benzenesulfonyl chloride with 4-methoxyaniline in dichloromethane (DCM) at 0–5°C with triethylamine as a base (yield: 70–75%) .
  • N-Alkylation: Use bromomethyl benzamide derivatives in dimethylformamide (DMF) with potassium carbonate (60°C, 12 h). Maintain a 1:1.2 molar ratio of intermediate to alkylating agent. Critical parameters include temperature control (<5°C for sulfonylation to prevent di-substitution) and solvent choice (DMF enhances nucleophilicity). Typical post-purification yields: 45–65% .

Q. Which spectroscopic techniques confirm the compound’s structure, and what key signatures should be prioritized?

Answer: Use a multi-technique approach:

  • ¹H/¹³C NMR: Methoxy singlets (δ 3.7–3.8 ppm), aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 5.1 ppm). Carbonyl (δ 165–170 ppm) and sulfonamide (δ 125–135 ppm) carbons in ¹³C NMR .
  • FT-IR: Amide C=O stretch (1670 cm⁻¹) and sulfonyl S=O vibrations (1150–1300 cm⁻¹).
  • HRMS: Match [M+H]+ to theoretical mass within 5 ppm .

Advanced Research Questions

Q. How can coupling efficiency between benzenesulfonyl and methoxyphenyl groups be optimized to minimize di-substitution?

Answer: Strategies include:

  • Slow Addition: Use a syringe pump (2 h) for sulfonyl chloride addition to reduce excess reagent .
  • Scavenger Resins: Polymer-bound dimethylaminopyridine traps residual chloride.
  • Catalysis: Tert-butylammonium bromide as a phase-transfer catalyst improves mono-substitution to 89% .
  • Chromatography: Temperature-gradient C18 column (35–55°C) separates byproducts .

Q. What computational models predict binding modes with enzyme targets, and how are they validated?

Answer:

  • Docking/MD Simulations: AutoDock Vina for docking; AMBER for 100 ns molecular dynamics in explicit solvent.
  • Validation:
  • Surface plasmon resonance (SPR) for binding affinity (Kd).
  • Alanine scanning mutagenesis of predicted interaction residues.
  • Correlation between computed ΔG and experimental IC50 (R² = 0.91 achieved in 2024 studies) .

Q. How should contradictory biological activity data across assays be resolved?

Answer: Standardize protocols with:

  • Stability Controls: HPLC pre-/post-assay to check degradation.
  • Cellular Uptake Normalization: BODIPY-labeled analogs quantify intracellular concentration.
  • Orthogonal Assays: Combine fluorescence polarization and thermal shift assays.
  • Buffer Additives: 0.01% ascorbic acid prevents oxidative degradation .

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